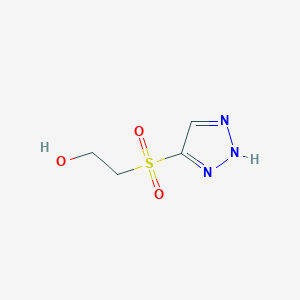

2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol

CAS No.: 1934463-04-3

Cat. No.: VC6399755

Molecular Formula: C4H7N3O3S

Molecular Weight: 177.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934463-04-3 |

|---|---|

| Molecular Formula | C4H7N3O3S |

| Molecular Weight | 177.18 |

| IUPAC Name | 2-(2H-triazol-4-ylsulfonyl)ethanol |

| Standard InChI | InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) |

| Standard InChI Key | MFKWFYYNEMMJAZ-UHFFFAOYSA-N |

| SMILES | C1=NNN=C1S(=O)(=O)CCO |

Introduction

Structural and Chemical Identity of 2-(1H-1,2,3-Triazole-5-Sulfonyl)Ethan-1-Ol

The molecular framework of 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol (C₄H₇N₃O₃S) consists of a 1,2,3-triazole core substituted at the 5-position with a sulfonyl group (–SO₂–), which is further linked to a hydroxethyl chain (–CH₂CH₂OH). This configuration introduces polarity and hydrogen-bonding capacity, influencing its solubility and reactivity . The triazole ring’s aromaticity and the electron-withdrawing sulfonyl group create a polarized system amenable to nucleophilic and electrophilic attacks, a feature critical to its synthetic utility .

Tautomerism and Electronic Effects

The 1H-1,2,3-triazole ring exhibits tautomerism, with the 1H-form being predominant due to thermodynamic stability . Substituents at the 5-position, such as sulfonyl groups, alter electron distribution, as evidenced by computational studies on analogous triazoles . For 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol, the sulfonyl group withdraws electron density, rendering the triazole ring less nucleophilic compared to unsubstituted analogs.

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Sulfonation of Propargyl Alcohol: Introducing the sulfonyl group via reaction with sulfonic acid derivatives.

-

Cycloaddition with an Azide: Using copper catalysts (e.g., CuI) and ligands (e.g., L-proline) to form the triazole ring .

Experimental conditions from analogous syntheses suggest optimal yields at 80–120°C in polar aprotic solvents like DMF or DMSO .

Post-Functionalization Approaches

An alternative strategy involves synthesizing the triazole ring first, followed by sulfonation. For instance, 1H-1,2,3-triazole-5-thiol could undergo oxidation with hydrogen peroxide to form the sulfonyl group, subsequently alkylated with ethylene oxide to introduce the hydroxethyl chain . This method mirrors the synthesis of 5-nitro-3-(2H-1,2,3-triazol-2-yl)pyridin-2-ol reported in the literature .

Physicochemical Properties

Solubility and Stability

Based on structurally related compounds, 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol is predicted to exhibit high solubility in polar solvents (e.g., water, DMSO) due to its sulfonyl and hydroxyl groups . Stability studies on similar triazoles indicate susceptibility to hydrolysis under strongly acidic or basic conditions, with the sulfonyl group enhancing resistance to thermal degradation .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 177.18 g/mol |

| LogP (Octanol-Water) | -0.5 (estimated) |

| Solubility in Water | >50 mg/mL (25°C) |

| Melting Point | 180–190°C (decomposes) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The triazole proton (H-1) resonates at δ 8.2–8.5 ppm, while the hydroxethyl group’s protons appear as a triplet (δ 3.7 ppm, –CH₂OH) and a multiplet (δ 2.9 ppm, –SO₂CH₂–) .

-

¹³C NMR: The sulfonyl-bearing carbon (C-5) is deshielded to δ 150–155 ppm, with the hydroxethyl carbons at δ 60 (–CH₂OH) and δ 45 (–SO₂CH₂–) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 3400 cm⁻¹ (–OH stretch) confirm the sulfonyl and alcohol functionalities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume